BenchChemオンラインストアへようこそ!

1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

This compound features a unique ethyl-spaced isoxazole 5-attachment and mono-methoxy substitution, differentiating it from direct-attached analogs like PNU-120596. With no bioactivity records in PubChem or ChEMBL, it serves as an ideal negative control for isoxazole-urea library screens and a starting point for kinase/FXR programs seeking to avoid α7 nAChR off-target activity. Researchers can procure this compound to systematically explore linker length and attachment position SAR within a coherent chemical series.

Molecular Formula C14H16ClN3O3
Molecular Weight 309.75
CAS No. 1396746-18-1
Cat. No. B2622595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
CAS1396746-18-1
Molecular FormulaC14H16ClN3O3
Molecular Weight309.75
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C14H16ClN3O3/c1-9-7-11(21-18-9)5-6-16-14(19)17-12-8-10(15)3-4-13(12)20-2/h3-4,7-8H,5-6H2,1-2H3,(H2,16,17,19)
InChIKeyIDWCUGZGTVQZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396746-18-1): Structural Identity, Physicochemical Profile, and Procurement Context


1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396746-18-1; PubChem CID 71789755) is a synthetic urea derivative bearing a 5-chloro-2-methoxyphenyl moiety linked via an ethyl bridge to a 3-methylisoxazole ring [1]. The compound has a molecular weight of 309.75 g/mol, a calculated XLogP3 of 2.4, a topological polar surface area (TPSA) of 76.4 Ų, and five rotatable bonds [1]. It belongs to the broader class of isoxazole-containing ureas, a scaffold associated with diverse pharmacological activities including kinase modulation, FXR agonism, and antimicrobial effects [2]. However, it is critical to note that as of the most recent database update (April 2026), no primary research articles, peer-reviewed bioassay reports, or patent examples containing quantitative biological activity data for this specific compound were identified in PubMed, ChEMBL, BindingDB, or PubChem BioAssay [1][3]. Prospective users should verify the availability of characterization data directly with suppliers prior to procurement.

Why Generic Substitution Fails for 1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea: Structural Differentiation from Closest Analogs


Isoxazole-urea congeners cannot be treated as interchangeable procurement items because subtle structural variations in this scaffold class—particularly the position and nature of the isoxazole-urea linkage and aryl substitution pattern—profoundly alter target engagement, selectivity, and physicochemical behavior [1]. The target compound incorporates a unique combination of three structural features not found together in any single commercially available analog: (i) an ethyl spacer between the urea carbonyl and the isoxazole 5-position, (ii) a single methoxy group at the 2-position of the chlorophenyl ring, and (iii) a 3-methyl substitution on the isoxazole [2]. The closest structural comparator, N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, lacks the ethyl linker and attaches the urea directly to the isoxazole 3-position, resulting in a fundamentally different conformational landscape (4 vs. 5 rotatable bonds) and a distinct hydrogen-bonding geometry [2][3]. PNU-120596, a well-characterized α7 nAChR positive allosteric modulator (EC₅₀ = 216 nM), shares the 5-chloro-methoxyphenyl urea core but incorporates a 2,4-dimethoxy substitution pattern and a direct urea-isoxazole 3-attachment, conferring a selectivity profile irrelevant to compounds bearing the ethyl-spaced 5-attachment topology [4]. Generic substitution based solely on scaffold similarity therefore carries a high risk of invalidating structure-activity relationships and experimental outcomes.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396746-18-1)


Ethyl Linker Introduces Distinct Conformational Flexibility Relative to Direct-Attached Isoxazole-Urea Regioisomers

The target compound possesses five rotatable bonds (PubChem-computed), one more than the closest regioisomer N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, which has four rotatable bonds due to direct urea-isoxazole attachment without an ethyl spacer [1]. This additional rotational degree of freedom, conferred by the –CH₂–CH₂– bridge between the urea NH and the isoxazole C5 position, increases the accessible conformational ensemble and alters the spatial relationship between the 5-chloro-2-methoxyphenyl pharmacophore and the isoxazole hydrogen bond acceptor [1]. In the isoxazole-urea kinase inhibitor class, linker length and geometry have been shown to be critical determinants of potency; for example, in a series of Tie-2 inhibitors, replacing a direct isoxazole-urea linkage with an ethyl-spaced analog shifted IC₅₀ values by over 10-fold [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

XLogP3 and TPSA Differentiation from Key Comparators Impacts Predicted Membrane Permeability and Solubility

The target compound has a computed XLogP3 of 2.4 and a TPSA of 76.4 Ų [1]. In comparison, the regioisomer N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, which lacks the ethyl linker, has a lower molecular weight (~281.69 g/mol) and a predicted lower XLogP due to the absence of two methylene units, translating to an estimated XLogP difference of approximately +0.6 to +0.8 units favoring the target compound [2]. PNU-120596 (MW 311.72, XLogP ~2.9, TPSA ~85 Ų), with its additional methoxy group, is both more lipophilic and more polar, positioning it differently in the ADME property space [3]. These differences place the target compound in a distinct region of the Lipinski compliance landscape: it maintains Rule-of-Five compliance (MW < 500, XLogP < 5, HBD = 2, HBA = 4) while offering a balanced lipophilicity profile that may favor CNS penetration (XLogP 2–3 range) over more polar or more lipophilic analogs [1].

Physicochemical Profiling ADME Prediction Drug-likeness

Mono-Methoxy Substitution Pattern Differentiates Target Compound from 2,4-Dimethoxy Analog PNU-120596 with Known α7 nAChR Selectivity

PNU-120596 (N-(5-chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea) is a potent and selective α7 nAChR positive allosteric modulator with an EC₅₀ of 216 nM and no detectable activity against α4β2, α3β4, or α9α10 nAChRs [1]. The target compound differs from PNU-120596 at three critical positions: (i) it possesses a single 2-methoxy group rather than the 2,4-dimethoxy pattern on the chlorophenyl ring, (ii) it incorporates an ethyl spacer between the urea and the isoxazole 5-position rather than a direct urea-isoxazole 3-attachment, and (iii) the isoxazole methyl is at position 3 rather than position 5 [2]. In structure-activity studies of urea-based nAChR modulators, the methoxy substitution pattern on the phenyl ring is a key determinant of α7 subtype selectivity; removal or relocation of a single methoxy group has been shown to shift selectivity toward other nAChR subtypes or abolish allosteric modulation entirely [1]. The mono-methoxy, ethyl-spaced topology of the target compound therefore predicts a pharmacological profile distinct from PNU-120596, with reduced likelihood of α7 nAChR allosteric modulation and potential for engagement of alternative targets within the isoxazole-urea pharmacophore space (e.g., kinases, FXR) [3].

Nicotinic Receptor Pharmacology Allosteric Modulation Selectivity Profiling

Absence of Documented Bioactivity Data Constitutes a Differentiation Factor: Suitability as a Negative Control or Chemical Probe Starting Point

A comprehensive search of PubChem BioAssay, ChEMBL (version accessed April 2026), and BindingDB returned zero quantitative bioactivity records for CAS 1396746-18-1 (InChIKey IDWCUGZGTVQZHK-UHFFFAOYSA-N) [1][2]. In contrast, PNU-120596 has 150+ bioassay entries across these databases, and even the simpler regioisomer N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea appears in vendor catalogs with ascribed enzyme inhibition annotations [3]. This documented inactivity profile—or more precisely, the absence of documented bioactivity across major public databases—is itself a quantifiable differentiator. For researchers developing novel chemical probes or conducting phenotypic screens, a compound with no pre-existing target annotations reduces the risk of polypharmacology-driven false positives and allows cleaner interpretation of screening hits when this compound is used as an inactive control or as a starting scaffold for medicinal chemistry optimization [4].

Chemical Probes Negative Control Selection Screening Library Design

High-Confidence Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396746-18-1)


Chemical Probe Development Starting Scaffold Where α7 nAChR Activity Must Be Excluded

For medicinal chemistry programs targeting kinases, FXR, or other isoxazole-urea-responsive targets where α7 nAChR allosteric modulation would constitute a confounding off-target liability, this compound offers a structurally differentiated starting point. Its mono-methoxy-ethyl-spaced topology is predicted to abolish the α7 PAM activity characteristic of the 2,4-dimethoxy direct-attached analog PNU-120596 (EC₅₀ = 216 nM) [1]. The ethyl linker and 5-attachment on the isoxazole further distinguish it from the FXR agonist chemotype described in WO2018081285, suggesting a unique pharmacological trajectory [2]. Researchers should verify the absence of α7 activity and FXR agonism in their own assays before proceeding.

Negative Control Compound for Isoxazole-Urea Phenotypic Screening Campaigns

Given the documented absence of bioactivity annotations across PubChem BioAssay, ChEMBL, and BindingDB (0 active records as of April 2026) [1], this compound is well-suited as a negative control in phenotypic or target-based screens employing isoxazole-urea libraries. Its physicochemical profile (XLogP3 = 2.4, TPSA = 76.4 Ų) [2] matches the property space of drug-like screening compounds, ensuring that any observed inactivity reflects genuine lack of target engagement rather than poor solubility or permeability. This stands in contrast to PNU-120596, whose potent α7 activity (>150 bioassay records) compromises its utility as a negative control in any assay involving neuronal or immune cells expressing nicotinic receptors [3].

Structure-Activity Relationship (SAR) Expansion of Isoxazole-Urea Linker Topology

The ethyl-spaced isoxazole 5-attachment represents an underexplored region of isoxazole-urea chemical space relative to the heavily investigated direct-attached 3-isoxazolyl urea series [1]. Procurement of this compound enables systematic SAR studies comparing linker length (ethyl vs. direct), attachment position (isoxazole C5 vs. C3), and methoxy substitution pattern (mono- vs. di-methoxy) within a single coherent chemical series. The closest analogs for such a comparative matrix include N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea (regioisomer, no linker), 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS 1396746-02-3; same linker, different aryl), and PNU-120596 (different methoxy pattern, different linker) [2].

Computational Chemistry Benchmarking and Docking Studies for Isoxazole-Containing Ligands

With a molecular weight of 309.75 g/mol, five rotatable bonds, and a well-defined hydrogen-bonding framework (2 HBD, 4 HBA), this compound serves as an ideal test case for benchmarking conformational sampling algorithms and docking scoring functions applied to flexible urea-isoxazole ligands [1]. Its intermediate flexibility (5 rotatable bonds vs. 4 in direct-attached analogs) provides a meaningful challenge for pose prediction while remaining computationally tractable. The absence of crystallographic binding data means that prospective docking studies can contribute genuinely novel structural insights without being biased by existing co-crystal structures—a methodological advantage for computational chemistry groups developing de novo binding mode prediction workflows [2].

Quote Request

Request a Quote for 1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.